BenchChemオンラインストアへようこそ!

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor count

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (CAS 1704121-43-6), also designated CSBM-B, is a polyfunctional aryl boronic acid that integrates three pharmacophore-directing substituents—an ortho-fluorine, a para-methyl, and a meta N-cyclopropylsulfamoyl moiety—on a single phenyl ring. With a molecular formula of C₁₀H₁₃BFNO₄S and a molecular weight of 273.09 g·mol⁻¹, it belongs to a proprietary series of sulfamoyl-fluoro-methylphenyl boronic acids frequently embedded in Type II kinase inhibitor scaffolds.

Molecular Formula C10H13BFNO4S
Molecular Weight 273.09 g/mol
CAS No. 1704121-43-6
Cat. No. B1434226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
CAS1704121-43-6
Molecular FormulaC10H13BFNO4S
Molecular Weight273.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O
InChIInChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3
InChIKeyNJGSIEUOUKOIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic Acid (CAS 1704121-43-6) Is a Strategic Building Block for Kinase-Focused Medicinal Chemistry


(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (CAS 1704121-43-6), also designated CSBM-B, is a polyfunctional aryl boronic acid that integrates three pharmacophore-directing substituents—an ortho-fluorine, a para-methyl, and a meta N-cyclopropylsulfamoyl moiety—on a single phenyl ring . With a molecular formula of C₁₀H₁₃BFNO₄S and a molecular weight of 273.09 g·mol⁻¹, it belongs to a proprietary series of sulfamoyl-fluoro-methylphenyl boronic acids frequently embedded in Type II kinase inhibitor scaffolds . The compound is primarily employed as a Suzuki–Miyaura coupling partner to install a densely functionalized aryl fragment into lead molecules, particularly those targeting the TAM (Tyro3, Axl, Mer) and FLT3 kinase families [1].

Why Generic Substitution of (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic Acid Risks Synthetic and Biological Failure


The co-localization of three substituents on a single phenyl ring creates a unique steric and electronic environment that determines both coupling efficiency and downstream target engagement. Replacing the N-cyclopropylsulfamoyl group with an N,N-dialkylsulfamoyl analog (e.g., dimethyl or diethyl) alters the hydrogen-bond donor capacity—the target compound provides one sulfonamide N–H donor (HBD count = 3), whereas N,N-disubstituted variants lack this donor and reduce the total HBD count to 2 . Furthermore, the ortho-fluorine substituent is well-documented to accelerate protodeboronation under the basic conditions of Suzuki–Miyaura coupling; this instability is mitigated by the electron-withdrawing sulfamoyl group at the meta position, creating a substitution pattern that cannot be replicated by non-fluorinated or meta-only sulfamoyl analogs [1]. The para-methyl group further differentiates this scaffold from des-methyl comparators (e.g., (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid, CAS 1704097-24-4), which have a lower molecular weight (259.06 vs. 273.09) and altered lipophilicity, directly impacting membrane permeability and PK profiles of the final drug conjugates .

Quantitative Differentiation Evidence: (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic Acid vs. Closest Analogs


Hydrogen-Bond Donor Advantage: N-cyclopropylsulfamoyl (3 HBD) vs. N,N-Dimethylsulfamoyl (2 HBD) Defines Target Engagement Potential

The N-cyclopropylsulfamoyl group in the target compound provides three hydrogen-bond donors (two B–OH + one sulfonamide N–H), compared to only two donors in the N,N-dimethylsulfamoyl analog (CAS 1704121-40-3), which substitutes the N–H with an N–CH₃ group . This difference is critical for kinase hinge-region binding, where sulfonamide N–H donor capacity directly correlates with inhibitor potency in Mer and FLT3 enzymatic assays [1].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor count

Molecular Weight Differentiation: 273.09 Da vs. 259.06 Da Des-methyl Analog Enables Fine-Tuned Lipophilicity

The para-methyl substituent on the target compound increases its molecular weight to 273.09 g·mol⁻¹ compared to the des-methyl analog (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid (CAS 1704097-24-4, MW = 259.06 g·mol⁻¹), a difference of 14.03 Da . This methyl group also raises the calculated logP contribution (π = +0.52 for aromatic –CH₃), enhancing membrane permeability of final conjugates—a parameter validated in the optimization trajectory from UNC1062 (poor PK) to UNC2025 (orally bioavailable) within the Mer/FLT3 inhibitor series [1].

Lead optimization Lipophilicity tuning PK property prediction

Ortho-Fluorine Reactivity Modulation: Substrate-Specific Protodeboronation Risk Necessitates Precise Substituent Patterning

Ortho-fluorinated aryl boronic acids are documented to undergo accelerated protodeboronation under standard Suzuki–Miyaura basic conditions (K₂CO₃ or Na₂CO₃, aqueous/organic media), leading to reduced coupling yields and de-boronated byproducts [1]. The target compound's meta-sulfamoyl group exerts an electron-withdrawing effect that partially offsets this instability, but the degradation rate remains measurable. In contrast, the positional isomer (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704121-54-9), which places fluorine para to boron, is predicted to show reduced protodeboronation . Furthermore, the N-cyclopropylsulfamoyl variant offers a distinct sulfonamide geometry versus the cyclic tertiary amine sulfonamide (pyrrolidine series), enabling differential non-covalent interactions with kinase targets [2].

Suzuki–Miyaura coupling Protodeboronation Ortho-fluorine effect

Rotatable Bond Count as a Conformational Restriction Metric: 4 Rotatable Bonds Enable Ligand Pre-organization for Kinase Binding

The target compound exhibits exactly 4 rotatable bonds (excluding the boronic acid B–C bond), compared to 5 rotatable bonds in the N,N-diethylsulfamoyl analog (CAS 1704121-33-4, MW = 289.14) . The cyclopropyl ring imposes conformational restriction on the sulfonamide side chain, reducing the entropic penalty upon target binding—a principle exploited in the UNC2025/UNC1666 Mer/FLT3 inhibitor series where cyclopropyl-containing fragments demonstrated superior selectivity indices [1].

Conformational restriction Ligand efficiency Entropic penalty minimization

Topological Polar Surface Area (TPSA): 95 Ų Positions the Compound Within CNS-Permeable and Orally Bioavailable Chemical Space

The calculated topological polar surface area of the target compound is 95 Ų, placing it below the widely accepted 140 Ų threshold for oral bioavailability and below the 90 Ų guideline for CNS penetration . By comparison, the 2-methoxy analog (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 1704080-64-7), which replaces the 2-fluoro and 4-methyl groups with a 2-methoxy substituent, has a TPSA of 104 Ų due to the additional ether oxygen . This 9 Ų difference, while modest, can be decisive in CNS-targeted programs where even small TPSA increases reduce brain penetration.

Drug-likeness CNS permeability TPSA threshold

Commercially Available Purity Benchmark: ≥98% (Leyan/MolCore) vs. 95% Industry Standard for N,N-Disubstituted Analogs

The target compound is available at ≥98% purity from multiple suppliers (Leyan, MolCore), compared to the standard 95% minimum purity specification for the N,N-dimethylsulfamoyl (CAS 1704121-40-3) and N,N-diethylsulfamoyl (CAS 1704121-33-4) analogs . This 3-percentage-point purity differential reduces the burden of byproduct removal in multi-step syntheses and minimizes the risk of off-target biological activity from trace impurities in cell-based assays.

Chemical procurement Purity specification Reproducibility

Optimal Procurement Scenarios for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic Acid


TAM Family (Mer/Axl/Tyro3) Kinase Inhibitor Fragment-Based Lead Generation

The N-cyclopropylsulfamoyl moiety provides a critical hydrogen-bond donor (sulfonamide N–H) that engages the kinase hinge region, a feature absent in N,N-dialkylsulfamoyl analogs (HBD count: 3 vs. 2) . The ortho-fluorine at position 2 enables favorable interactions with the ATP-binding pocket hydrophobic back wall, while the para-methyl group contributes lipophilicity for cellular permeability. This precise substitution pattern—validated through the Mer/FLT3 inhibitor series from UNC1062 through UNC2025—makes this compound the preferred Suzuki coupling partner for constructing biaryl cores in TAM kinase inhibitor programs [1].

CNS-Penetrant Kinase Probe Synthesis Requiring TPSA Below 100 Ų

With a computed topological polar surface area of 95 Ų, this boronic acid building block resides within the favorable CNS drug space (TPSA < 90–100 Ų) . When selecting a sulfamoyl-phenyl boronic acid for CNS-targeted probe synthesis, the target compound offers a 9 Ų TPSA advantage over the 2-methoxy congener (CAS 1704080-64-7, TPSA ≈ 104 Ų), increasing the probability that the final conjugate will achieve adequate brain exposure [1]. This is a quantifiable selection criterion for medicinal chemists working on glioblastoma or brain-metastatic oncology targets.

Multi-Step Parallel Synthesis Requiring High-Purity Boronic Acid Input to Avoid Byproduct Amplification

When executing parallel library synthesis (e.g., 24- to 96-well plate format Suzuki couplings), the ≥98% purity specification of the target compound (Leyan, MolCore) provides a measurable quality advantage over the 95% purity standard of N,N-dialkylsulfamoyl analogs . A 3% impurity differential, when propagated through a multi-step sequence, can result in >10% cumulative yield loss and complicate HPLC purification. Procuring the higher-purity N-cyclopropylsulfamoyl variant reduces these operational costs and improves library reproducibility.

Conformationally Constrained Fragment Optimization Leveraging Reduced Rotatable Bond Count

The cyclopropyl ring on the sulfonamide nitrogen restricts rotational freedom, yielding 4 rotatable bonds versus 5 for the N,N-diethylsulfamoyl analog . This conformational pre-organization has been demonstrated to reduce entropic penalties upon kinase binding in the Mer/FLT3 inhibitor series [1]. For fragment-growing campaigns where ligand efficiency metrics (LE, LLE) drive go/no-go decisions, the target compound offers an inherent entropic advantage that flexible-chain sulfamoyl analogs cannot match.

Quote Request

Request a Quote for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.